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Compound of Interest

Compound Name: Diisopropyl fumarate

Cat. No.: B1670629

An In-Depth Technical Guide to Diisopropyl Fumarate (CAS 7283-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is a diester of fumaric acid and isopropanol. It is a
colorless to pale yellow liquid characterized by a pleasant odor and low volatility.[1] This
compound serves as a versatile intermediate in organic synthesis and as a monomer for
polymerization reactions.[1][2] Its applications are notable in the pharmaceutical industry and in
the development of biomaterials, particularly as a component in scaffolds for bone tissue
engineering.[3] This document provides a comprehensive overview of its physicochemical
properties, toxicological profile, synthesis, and relevant experimental procedures.

Physicochemical Properties

The fundamental physical and chemical characteristics of Diisopropyl fumarate are
summarized below. These properties are crucial for its handling, application in synthesis, and
material science.
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Property Value Source(s)
CAS Number 7283-70-7 [415]
Molecular Formula C10H1604 [41[5]
Molecular Weight 200.23 g/mol [5][6]
Appearance C.:olc')rless to pale yellow clear e
liquid

Odor Pleasant [1]

Melting Point 2 °C (lit.) [4]

Boiling Point 110 °C at 12 mmHg (lit.) [4]

Density 0.9941 g/cm? (Estimated) [1][3]

Water Solubility

112.6 mg/L at 25 °C

(Estimated)
B Soluble in DMSO and other
Solubility )
organic solvents.[1][3]
diisopropy! (2E)-but-2-
IUPAC Name propyl (26)

enedioate

Toxicological Profile

Understanding the toxicological properties of Diisopropyl fumarate is essential for safe
handling and for assessing its biocompatibility in drug development and tissue engineering
applications.
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Parameter Value / Observation Source(s)

LD50 (Rat): 3250 mg/kg
Acute Oral Toxicity (Minimally toxic after single

ingestion)

) o Causes skin irritation (GHS
Skin Irritation [7]
Category 2).

o Causes serious eye irritation
Eye Irritation [7]
(GHS Category 2).

H315: Causes skin
GHS Hazard Statements irritationH319: Causes serious [7]

eye irritation

Synthesis and Reactivity

Diisopropyl fumarate is typically synthesized via the Fischer-Speier esterification of fumaric
acid with isopropanol.[4] The reaction involves heating the reactants in the presence of an acid
catalyst. Due to the steric hindrance of the isopropyl groups, the esterification rate can be slow,
often requiring elevated temperatures and pressure to achieve high yields.[4] It participates in
reactions typical of unsaturated esters, such as polymerization and transesterification.[2]

Caption: Fischer-Speier esterification of fumaric acid to Diisopropyl fumarate.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of Diisopropyl
fumarate and the determination of its key physicochemical properties.

Synthesis via Fischer-Speier Esterification

This protocol is adapted from patent descriptions for the production of Diisopropyl fumarate.

o Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a mechanical
stirrer, heating mantle, thermometer, and a reflux condenser.
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e Charging Reactants: To the reaction vessel, add fumaric acid (1.0 equivalent) and excess
isopropyl alcohol (2.5 to 6.0 equivalents). The excess alcohol acts as both a reactant and a
solvent.

o Catalyst Addition: Add an esterification catalyst, such as p-toluenesulfonic acid (0.01-0.05
equivalents relative to fumaric acid).

o Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture under pressure to a
temperature of 120-180 °C. Maintain reflux at this temperature. The reaction progress can be
monitored by tracking the removal of the water byproduct, for instance, through an
azeotropic distillation setup (e.g., Dean-Stark trap) if the reaction is run at atmospheric
pressure in a suitable solvent like n-hexane.

o Work-up: After the reaction is complete (typically several hours), cool the mixture to room
temperature. Neutralize the acid catalyst with a base, such as a 5% sodium bicarbonate
solution.

 Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate),
filter, and remove the excess isopropyl alcohol and solvent under reduced pressure. The final
product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following diagram and protocols describe a general workflow for characterizing an organic
liquid like Diisopropyl fumarate.
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Synthesis & Purification

(Synthesize Compound]

Y

Purify via Distillation

Property Determination

Melting Point Boiling Point Solubility Test Density Measurement
(Thiele Tube / Digital Apparatus) (Micro Boiling Point Method) (Water & Organic Solvents) (Pycnometer)

Click to download full resolution via product page
Caption: General workflow for synthesis and property determination.
5.2.1 Melting Point Determination (Thiele Tube Method)

Since Diisopropyl fumarate's melting point is near room temperature (2 °C), this procedure
would require a cooling bath.

o Sample Preparation: A small amount of the solid (cooled) compound is introduced into a
capillary tube, which is then sealed at one end.

o Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band. The
assembly is placed in a Thiele tube filled with a suitable cooling liquid (e.g., ethanol/dry ice
bath).

e Measurement: The bath is allowed to warm slowly (approx. 1-2 °C per minute).

o Data Recording: The temperature at which the solid begins to melt (the first appearance of
liquid) and the temperature at which the entire sample becomes liquid are recorded. This
range is the melting point. For pure compounds, this range is typically narrow.
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5.2.2 Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Sample Preparation: Add approximately 0.5 mL of Diisopropyl fumarate to a small test tube
(Durham tube).

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube
with the open end down.

Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating
bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of
bubbles will emerge from the open end of the inverted capillary tube.

Data Recording: Remove the heat source once a steady stream of bubbles is observed. The
liquid will begin to cool and will be drawn into the capillary tube. The temperature at which
the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the
atmospheric pressure, as boiling point is pressure-dependent.

5.2.3 Solubility Determination

This protocol provides a qualitative assessment of solubility.

Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water,
ethanol, acetone, hexane).

Sample Addition: To each test tube, add Diisopropyl fumarate dropwise (e.g., 20-30 mg),
shaking after each addition.

Observation: Observe whether the compound dissolves completely. Note the formation of
layers for immiscible liquids or a cloudy suspension for insoluble solids.

Classification: Classify the compound as soluble, partially soluble, or insoluble in each
solvent. For Diisopropyl fumarate, it is expected to be largely insoluble in water but soluble
in organic solvents.[2][8]
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Applications and Potential Biological Activity

Diisopropyl fumarate is primarily utilized as a chemical intermediate and a monomer.[2] A
significant area of research is its use in creating biodegradable polymers, such as
poly(propylene fumarate) (PPF), for medical applications. These polymers are used as
scaffolds in bone tissue engineering, providing a structure for new bone growth.[9]

While the direct interaction of Diisopropyl fumarate with cellular signaling pathways is not
well-documented, its metabolic product, fumarate, is known to influence cellular processes.
Fumarate is an intermediate in the Krebs cycle and its accumulation has been shown to impact
epigenetic regulation. Specifically, high levels of fumarate can inhibit the activity of histone
demethylases, leading to changes in histone methylation, such as H3K9 methylation. This can,
in turn, affect gene expression and inhibit the osteogenic differentiation of stem cells.[10] This
potential mechanism is a critical consideration for researchers designing fumarate-based
biomaterials for bone regeneration.
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Caption: Potential influence of fumarate (metabolite) on osteogenic signaling.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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